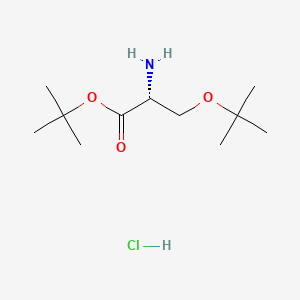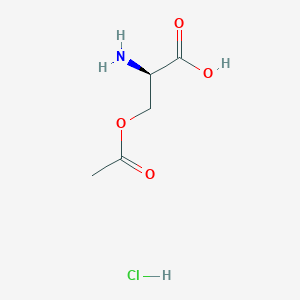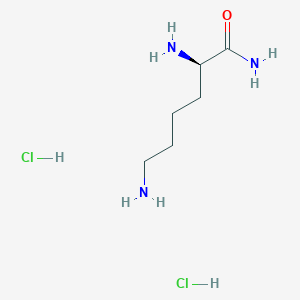
(S)-2-Amino-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(S)-2-Amino-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid” is an aspartic acid derivative . It is a nitrogenous compound and is used for research purposes .
Synthesis Analysis
The synthesis of this compound involves the use of amino acid ionic liquids (AAILs). A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared . The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents . The Boc-protected amino acid ionic liquids (Boc-AAILs) were synthesized by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids .Molecular Structure Analysis
The molecular structure of this compound was determined by density functional theory (DFT) calculation and compared with the X-ray diffraction value . The structures have been confirmed by infrared spectroscopy (FT-IR), nuclear magnetic resonance (1H NMR and 13C NMR), and mass spectrometry (MS) .Chemical Reactions Analysis
The chemical reactions involving this compound are complex due to the multiple reactive groups of the amino acid anions. The proposed mechanism includes the following steps: (1) attack of the 2-position of imidazolium ionic liquid 1 by CTPA to give phosphonium intermediate 3, (2) formation of acyloxyphosphonium 4 from the protected amino acid anion of 1 and generation of hydrosulphide 5, (3) an alternative pathway where the salt 4 directly reacts with resin-bound .Scientific Research Applications
Structural and Spectroscopic Analysis :
- The compound has been studied for its structural and spectroscopic properties using experimental and theoretical methods. Vibrational bands of similar compounds were analyzed, indicating potential for nonlinear optical materials. Additionally, noncovalent interactions such as hydrogen bonding and Van der Waals interactions were identified, suggesting the compound's potential in molecular geometry and electron localization studies (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).
Synthesis and Medicinal Importance :
- (S)-2-Amino-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid is a significant chiral intermediate in the synthesis of sitagliptin, a medication used for diabetes. The synthesis process involves several steps, starting from L-aspartic acid, which highlights its importance in pharmaceutical chemistry (Zhang Xingxian, 2012).
Biochemical Applications :
- This compound has been used in the reduction of N-protected methyl 4-amino-3-oxobutanoates and 3-oxopentanoates, leading to the production of biologically active substances like sperabillin C. Such studies show its role in biochemical transformations and potential therapeutic applications (Hashiguchi, Kawada, & Natsugari, 1992).
Chemical Synthesis Methods :
- Innovative methods have been developed for the synthesis of 4-oxo-2-butenoic acids, including 4-oxobutanoic acid derivatives, through microwave-assisted aldol-condensation. This demonstrates the compound's utility in creating biologically active species and intermediates for further chemical derivatization (Uguen, Gai, Sprenger, Liu, Leach, & Waring, 2021).
Pharmacological Potential :
- The compound's derivatives have been studied for their role in bonding and biological activities, particularly in inhibiting Placenta growth factor (PIGF-1), suggesting potential pharmacological importance (Vanasundari et al., 2018).
properties
IUPAC Name |
(2S)-2-amino-2-methyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-8(2,3)14-6(11)5-9(4,10)7(12)13/h5,10H2,1-4H3,(H,12,13)/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQZVYPYYUPDQY-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C)(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC(=O)OC(C)(C)C)(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Amino-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid | |
CAS RN |
1217977-71-3 |
Source


|
| Record name | (S)-α-Methylasparaginsäure-4-t-Butylester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














